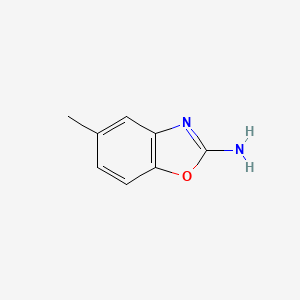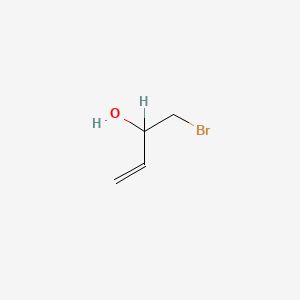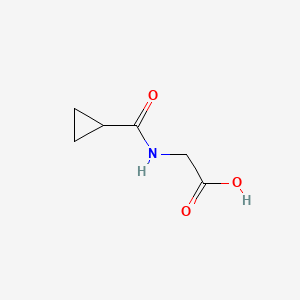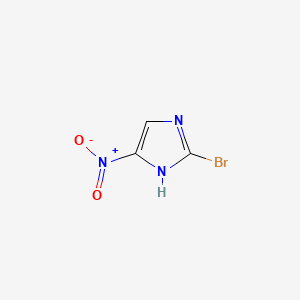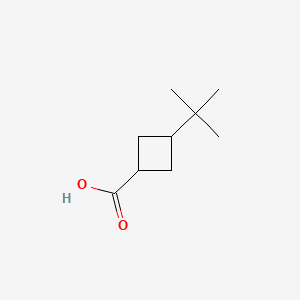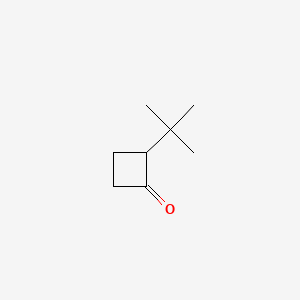
2-Tert-butylcyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis:
- Synthesis of 2-Tert-butylcyclobutan-1-one involves the palladium-catalyzed ring expansion reaction of 1-alkynylcyclobutanols with aryl iodides, forming 2-disubstituted methylenecyclopentan-1-ones (Wei et al., 2003).
Molecular Structure Analysis:
- Structural analysis through X-ray diffraction and theoretical calculations have been conducted, revealing detailed aspects of the compound's molecular structure (Yoshifuji et al., 2012).
Chemical Reactions and Properties:
- 2-Tert-butylcyclobutan-1-one undergoes a variety of chemical reactions, including dimerization and cycloaddition reactions. Lewis acid-induced isomerization has been shown to produce significant yields of various reaction products (Riu et al., 2021).
Physical Properties Analysis:
- The physical properties, such as bond lengths and molecular conformations, have been studied extensively. For instance, X-ray analysis at 150 K of certain derivatives showed C-C bonds with lengths of 1.686 and 1.729 Å, highlighting the structural uniqueness of the compound (Toda et al., 1999).
Chemical Properties Analysis:
- Research on 2-Tert-butylcyclobutan-1-one’s chemical properties has shown its involvement in various chemical transformations, such as the formation of bicyclo compounds through reductive dehalogenation of tetrachlorocyclobutanes (Komendantov et al., 1987).
Safety And Hazards
The safety information for “2-Tert-butylcyclobutan-1-one” indicates that it may be flammable (GHS02) and may cause irritation to eyes, skin, and respiratory tract (GHS07) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces (P210); keeping the container tightly closed (P233); and using explosion-proof electrical equipment (P241) .
properties
IUPAC Name |
2-tert-butylcyclobutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2,3)6-4-5-7(6)9/h6H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVZGIAAMVLZAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963438 |
Source


|
| Record name | 2-tert-Butylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butylcyclobutan-1-one | |
CAS RN |
4579-31-1 |
Source


|
| Record name | 2-(1,1-Dimethylethyl)-cyclobutanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004579311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-tert-Butylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

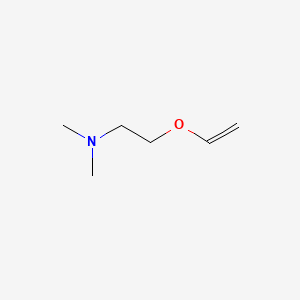
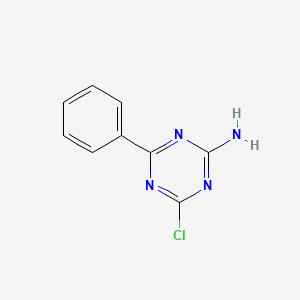
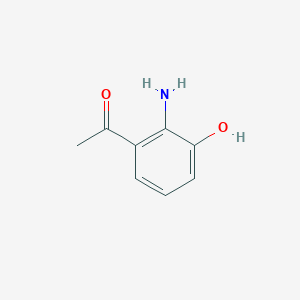
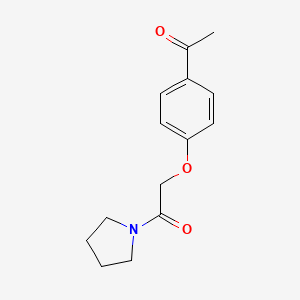
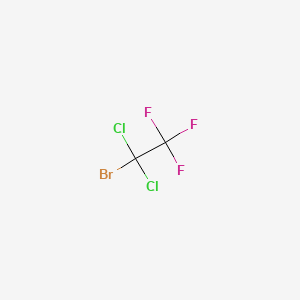
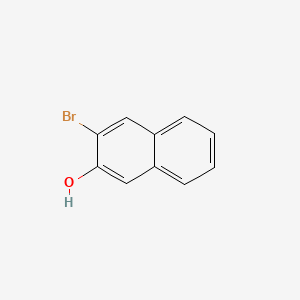
![2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B1265482.png)
![5-Bromobenzo[d]oxazol-2-amine](/img/structure/B1265483.png)
